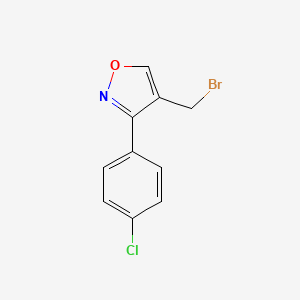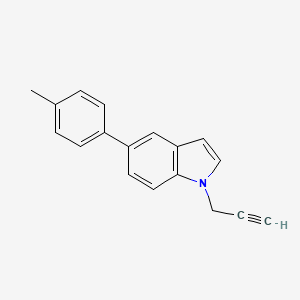
2'-Ethenyl-4'-fluoro-2,3-dimethoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Fluoro-2,3-dimethoxy-2’-vinyl-1,1’-biphenyl is an organic compound with the molecular formula C16H15FO2 It is a biphenyl derivative characterized by the presence of fluoro, methoxy, and vinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2,3-dimethoxy-2’-vinyl-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include a palladium catalyst, a base, and an appropriate solvent .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4’-Fluoro-2,3-dimethoxy-2’-vinyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluoro group can be reduced under specific conditions to form a hydrogenated biphenyl derivative.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4’-Fluoro-2,3-dimethoxy-2’-vinyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4’-Fluoro-2,3-dimethoxy-2’-vinyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity to biological targets. The vinyl group can participate in various chemical reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
- 4-Bromo-2-fluoro-2’,6’-dimethoxy-1,1’-biphenyl
- 4-Chloro-2,3-dimethoxy-2’-vinyl-1,1’-biphenyl
- 4’-Fluoro-2,3-dimethoxy-1,1’-biphenyl
Comparison: 4’-Fluoro-2,3-dimethoxy-2’-vinyl-1,1’-biphenyl is unique due to the presence of the vinyl group, which imparts additional reactivity compared to its analogs. The combination of fluoro and methoxy groups also enhances its electronic properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H15FO2 |
|---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
1-(2,3-dimethoxyphenyl)-2-ethenyl-4-fluorobenzene |
InChI |
InChI=1S/C16H15FO2/c1-4-11-10-12(17)8-9-13(11)14-6-5-7-15(18-2)16(14)19-3/h4-10H,1H2,2-3H3 |
InChI Key |
AQPODHYTJVXULF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=C(C=C(C=C2)F)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


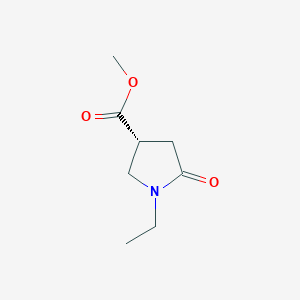
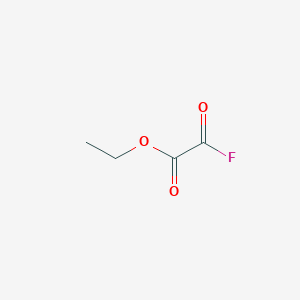
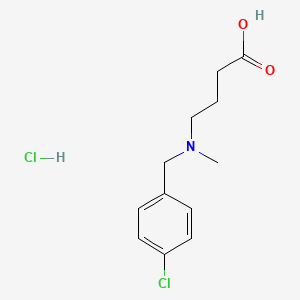
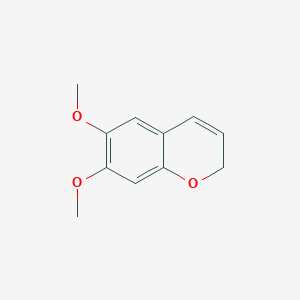
![3-(tert-Butyl)-2'-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B14129481.png)
![2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]ethyl}-1H-imidazole](/img/structure/B14129483.png)
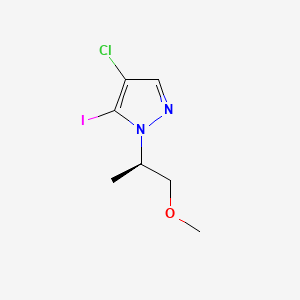
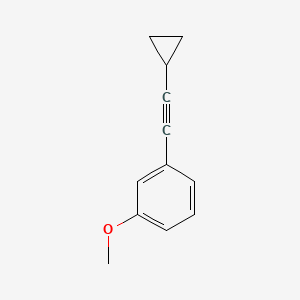

![N~4~-(4-fluorophenyl)-N~2~-[2-(thiophen-2-yl)ethyl]pteridine-2,4-diamine](/img/structure/B14129513.png)

![2-[(Phenylsulfonyl)amino]-N-(tetrahydro-1,1-dioxido-3-thienyl)-6-benzothiazolecarboxamide](/img/structure/B14129520.png)
